molecular formula C7H14FN B12982690 Rel-((1S,2R)-2-fluorocyclohexyl)methanamine

Rel-((1S,2R)-2-fluorocyclohexyl)methanamine

Cat. No.: B12982690
M. Wt: 131.19 g/mol
InChI Key: CGUKMUGMCFSIDE-NKWVEPMBSA-N
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Description

Rel-((1S,2R)-2-fluorocyclohexyl)methanamine is a chiral amine compound with significant potential in various scientific fields. Its unique stereochemistry and functional groups make it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-((1S,2R)-2-fluorocyclohexyl)methanamine typically involves the stereoselective reduction of a precursor compound. One common method is the reductive amination of (1S,2R)-2-fluorocyclohexanone using a suitable amine donor and a reducing agent. The reaction conditions often include the use of a platinum catalyst and a controlled temperature environment to ensure high stereoselectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance yield and purity. The choice of solvents, catalysts, and reaction conditions is optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

Rel-((1S,2R)-2-fluorocyclohexyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: It can be reduced to form different amine derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclohexanone derivatives, while reduction can produce various amine compounds .

Scientific Research Applications

Rel-((1S,2R)-2-fluorocyclohexyl)methanamine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Rel-((1S,2R)-2-fluorocyclohexyl)methanamine involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. Its stereochemistry plays a crucial role in determining its binding affinity and activity .

Comparison with Similar Compounds

Rel-((1S,2R)-2-fluorocyclohexyl)methanamine can be compared with other similar compounds such as:

  • (1S,2R)-2-methoxycyclohexyl)methanamine
  • (1S,2R)-2-hydroxycyclohexyl)methanamine
  • (1S,2R)-2-chlorocyclohexyl)methanamine

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and biological activity. The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and metabolic stability .

Properties

Molecular Formula

C7H14FN

Molecular Weight

131.19 g/mol

IUPAC Name

[(1S,2R)-2-fluorocyclohexyl]methanamine

InChI

InChI=1S/C7H14FN/c8-7-4-2-1-3-6(7)5-9/h6-7H,1-5,9H2/t6-,7+/m0/s1

InChI Key

CGUKMUGMCFSIDE-NKWVEPMBSA-N

Isomeric SMILES

C1CC[C@H]([C@@H](C1)CN)F

Canonical SMILES

C1CCC(C(C1)CN)F

Origin of Product

United States

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